Tianeptine-d4 Methyl Ester
Description
Significance of Deuterated Analogs in Pharmacological and Metabolic Investigations
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular significance in pharmacology and metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can lead to a "kinetic isotope effect." cdnsciencepub.comnih.govinformaticsjournals.co.in This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond, often mediated by enzymes like the cytochrome P450 system. cdnsciencepub.comnih.gov
This metabolic deceleration can have several beneficial consequences for a drug's pharmacokinetic profile. It can lead to a longer biological half-life, increased bioavailability, and a reduced rate of clearance. informaticsjournals.co.inresearchgate.net By altering the metabolic pathway, deuteration can also reduce the formation of toxic metabolites, potentially improving a drug's safety profile. nih.govresearchgate.net These modifications can translate into improved therapeutic efficacy and more convenient dosing regimens. nih.govbioscientia.de The use of deuterated compounds is a well-established strategy in drug discovery and development, with deutetrabenazine being the first deuterated drug to receive FDA approval in 2017. researchgate.net
Overview of Tianeptine (B1217405) Derivatives within Academic Research Frameworks
Tianeptine is a compound with a unique tricyclic structure, featuring a dibenzothiazepine nucleus and an aminoheptanoic acid side chain. acs.orgnih.gov Initially investigated for its antidepressant properties, research has revealed a complex pharmacological profile. nih.govscielo.br Tianeptine's mechanism of action is thought to involve the modulation of glutamate (B1630785) receptor activity and neuroplasticity. scielo.brwikipedia.org It has also been identified as an agonist at the mu-opioid receptor (MOR), which may contribute to some of its therapeutic effects and other properties. acs.org
Academic research has explored various derivatives of tianeptine to better understand its structure-activity relationships and to develop new compounds with improved properties. nih.gov Much of this research has focused on modifying the lateral amino acid chain, with studies on ester derivatives being prominent in the literature. scielo.brufrgs.br For example, the synthesis of tianeptine's ethyl ester was an early modification. scielo.br More recent research has expanded to include N-alkyl and N-alkenyl derivatives, investigating their potential applications in treating various disorders. ufrgs.br The interaction of these derivatives with plasma proteins like serum albumin has also been a subject of study to understand how modifications affect their distribution and potency. scielo.br
Rationale for Research Focus on Tianeptine-d4 Methyl Ester as a Mechanistic Probe and Analytical Standard
This compound is a deuterated form of a tianeptine metabolite intermediate. scbt.com The rationale for focusing research on this specific compound stems from its utility in two key areas: as a mechanistic probe and as an analytical standard.
As a mechanistic probe , the deuterium labeling in this compound allows researchers to investigate the metabolic fate of tianeptine and its derivatives. By comparing the metabolism of the deuterated versus the non-deuterated compound, scientists can pinpoint which parts of the molecule are susceptible to metabolic breakdown. This is crucial for understanding the kinetic isotope effect on tianeptine's pharmacology and for designing new analogs with more favorable metabolic profiles.
As an analytical standard , this compound is invaluable for quantitative analysis, particularly in mass spectrometry-based assays. researchgate.net In these methods, a known amount of the stable isotope-labeled compound is added to a biological sample as an internal standard. Because it is chemically identical to the non-labeled analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the target compound (e.g., tianeptine or its metabolites) in complex matrices like plasma or urine, correcting for any loss of sample during preparation and analysis. researchgate.net This is a critical application in pharmacokinetic studies and toxicological screening. unc.edu this compound serves as an intermediate in the synthesis of labeled tianeptine for these purposes. pharmaffiliates.com
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₉D₄ClN₂O₄S scbt.com |
| Molecular Weight | ~427 g/mol cymitquimica.com |
| Purity | Min. 95% cymitquimica.com |
| Application | Intermediate for labeled Tianeptine synthesis pharmaffiliates.com |
Properties
Molecular Formula |
C₂₂H₂₃D₄ClN₂O₄S |
|---|---|
Molecular Weight |
455 |
Synonyms |
7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-Heptanoic Acid-d4 Methyl Ester; Coaxil-d4 Methyl Ester |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Tianeptine Derivatives
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Chemical Structures
The ability to introduce deuterium at specific locations within a molecule is crucial for its intended application. nih.gov Several advanced methodologies have been developed to achieve this with high precision and efficiency. These strategies are broadly categorized into hydrogen isotope exchange (HIE) reactions and the use of deuterated precursors in a synthetic route. acs.orgsimsonpharma.com
Hydrogen isotope exchange is a powerful technique for late-stage deuteration, where hydrogen atoms in the target molecule are directly swapped for deuterium. acs.org This can be achieved through various means, including:
Metal-Catalyzed Exchange: Transition metals, such as iridium, are often employed as catalysts to activate C-H bonds, facilitating their exchange with a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.govresearchgate.netresearchgate.net These methods can offer high regioselectivity, targeting specific C-H bonds based on their steric and electronic environment.
Acid/Base Promoted Protocols: In molecules with acidic or basic functionalities, deuterium can be incorporated by exchange with deuterated solvents or reagents. rsc.orgarkat-usa.org For instance, hydrogens on heteroatoms or in positions alpha to carbonyl groups can be readily exchanged.
Photochemical Deuteration: This emerging technique utilizes light to excite aromatic systems, enhancing their basicity and enabling selective deuterium incorporation at positions that are often difficult to access through traditional methods. nih.govrsc.org This metal-free approach offers a sustainable and milder alternative for labeling complex molecules. nih.gov
Another fundamental strategy involves the de novo synthesis of the target molecule using deuterated building blocks. simsonpharma.comarkat-usa.org This approach provides excellent control over the location and number of deuterium atoms incorporated. It often involves multi-step syntheses where deuterated precursors are introduced at an early stage. beilstein-journals.org While this method can be more labor-intensive, it is highly effective for producing specifically labeled compounds that are not accessible through HIE reactions.
Electrochemical methods also present a promising avenue for site-selective deuteration. By splitting heavy water (D₂O) electrocatalytically, deuterium can be incorporated into organic molecules under mild conditions. oaepublish.com This technique has been successfully applied to the synthesis of deuterated pharmaceuticals, offering a cost-effective and controllable alternative to traditional methods that often rely on expensive deuterium gas. oaepublish.com
Optimized Synthesis of Tianeptine-d4 Methyl Ester: Esterification and Deuteration Pathways
Precursor Synthesis and Intermediate Derivatization
The synthesis of the tianeptine (B1217405) backbone is a critical first step. A common approach involves the condensation of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] acs.orgCurrent time information in Bangalore, IN.thiazepine-5,5-dioxide with an appropriate aminoheptanoate derivative. google.com For the synthesis of the methyl ester, ethyl 7-aminoheptanoate hydrochloride can be used in the initial condensation, followed by hydrolysis of the resulting ethyl ester to the carboxylic acid, and subsequent esterification with methanol. scispace.com
Alternatively, the direct use of a methyl 7-aminoheptanoate derivative in the condensation step can streamline the process. The reaction conditions, such as solvent, temperature, and base, are carefully optimized to maximize the yield and purity of the intermediate.
Deuterium Exchange and Labeling Techniques
With the tianeptine methyl ester scaffold in place, the next crucial step is the introduction of four deuterium atoms. The specific positions for deuteration in this compound are typically on the heptanoic acid side chain. This is often achieved through hydrogen isotope exchange reactions.
One common method involves the use of a deuterated solvent, such as D₂O, in the presence of a suitable catalyst. acs.orgresearchgate.net The conditions for this exchange are critical to ensure that deuteration occurs at the desired positions without affecting other parts of the molecule. For instance, base-catalyzed exchange can be employed to deuterate the positions alpha to the ester carbonyl group.
Another approach is to utilize a deuterated precursor during the synthesis. For example, a deuterated version of the aminoheptanoate starting material, such as 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4, can be synthesized and used in the initial condensation reaction. cphi-online.com This ensures the incorporation of deuterium at specific sites from the outset.
Characterization and Purity Assessment of Synthesized Deuterated Esters for Research Applications
The final and equally important stage in the synthesis of this compound is its thorough characterization and purity assessment. This is essential to confirm the successful incorporation of deuterium at the correct positions and to ensure the absence of impurities that could interfere with its intended research applications. pharmaffiliates.com
A combination of analytical techniques is employed for this purpose:
Mass Spectrometry (MS): This is a primary tool for confirming the molecular weight of the deuterated compound and determining the level of deuterium incorporation. arkat-usa.orgoaepublish.com High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule. acs.orgnih.gov In ¹H NMR, the disappearance or reduction of signals at specific chemical shifts confirms the replacement of hydrogen with deuterium. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product, separating it from any unreacted starting materials or byproducts. allmpus.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of different functional groups within the molecule and can also detect the C-D bond stretching vibrations, which appear at a lower frequency than C-H bonds. arkat-usa.orgcdnsciencepub.comcdnsciencepub.com
The combination of these analytical methods provides a comprehensive profile of the synthesized this compound, ensuring its suitability for use as a high-quality research standard.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| Tianeptine | C₂₁H₂₅ClN₂O₄S | 436.95 | Carboxylic acid, Secondary amine, Sulfone |
| Tianeptine Sodium | C₂₁H₂₄ClN₂NaO₄S | 459.93 | Sodium carboxylate, Secondary amine, Sulfone |
| Tianeptine Methyl Ester | C₂₂H₂₇ClN₂O₄S | 450.98 | Methyl ester, Secondary amine, Sulfone |
| This compound | C₂₂H₂₃D₄ClN₂O₄S | 455.00 | Deuterated methyl ester, Secondary amine, Sulfone |
| Tianeptine Ethyl Ester | C₂₃H₂₉ClN₂O₄S | 465.01 | Ethyl ester, Secondary amine, Sulfone |
| Tianeptine Metabolite MC5-d4 Methyl Ester | C₂₀H₁₉D₄ClN₂O₄S | 426.95 | Deuterated methyl ester, Secondary amine, Sulfone |
| 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] acs.orgCurrent time information in Bangalore, IN.thiazepine-5,5-dioxide | C₁₄H₁₁Cl₂NO₂S | 344.22 | Dichlorinated thiazepine dioxide |
| Ethyl 7-aminoheptanoate hydrochloride | C₉H₂₀ClNO₂ | 209.71 | Ethyl ester, Primary amine hydrochloride |
| 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 | C₆H₁₀D₄ClNO₂ | 171.66 | Deuterated methyl ester, Primary amine hydrochloride |
Analytical Method Development and Validation Utilizing Tianeptine D4 Methyl Ester
Role as a Stable Isotope Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization. acanthusresearch.com Stable isotope-labeled (SIL) internal standards, such as Tianeptine-d4 methyl ester, are considered the gold standard for quantitative bioanalytical assays using mass spectrometry. crimsonpublishers.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D) creates a compound that is chemically identical to the analyte but has a higher mass. acanthusresearch.com
This mass difference allows the mass spectrometer to distinguish between the analyte (tianeptine) and the internal standard (this compound), while their identical chemical behavior ensures that any variations during sample processing or analysis affect both compounds equally. acanthusresearch.comsigmaaldrich.com This includes correcting for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte, and compensating for any loss of analyte during the extraction procedure. crimsonpublishers.comfoodriskmanagement.com The use of SIL internal standards has been shown to significantly reduce variability and improve the accuracy and precision of quantification in both liquid and gas chromatography-mass spectrometry analyses. acanthusresearch.comcrimsonpublishers.com
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is a powerful and widely used technique for quantifying drugs and metabolites in biological matrices due to its high sensitivity and selectivity. wuxiapptec.com The development of these methods for tianeptine (B1217405) relies heavily on the use of a deuterated internal standard like Tianeptine-d4 to ensure reproducibility. researchgate.net
The primary goal of chromatographic separation in this context is to ensure that the analyte and its SIL internal standard co-elute, or elute very closely, while being adequately separated from other matrix components that could cause interference. wuxiapptec.com Although deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analog, methods are optimized to manage this. foodriskmanagement.com
Reverse-phase chromatography is commonly employed for tianeptine analysis. Columns such as C18 are frequently used with a mobile phase gradient consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. oup.comoup.com For instance, one method utilized a C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve separation. oup.com Another approach used an Aquasil C18 column with a mobile phase of acetonitrile with 0.1% formic acid and water with 4 mM ammonium formate. nih.gov These conditions are carefully adjusted to provide sharp, symmetrical peaks and ensure that tianeptine and this compound experience the same chromatographic conditions and potential matrix effects.
Table 1: Example LC Parameters for Tianeptine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Agilent Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm) oup.com | Aquasil C18 (3 x 100 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water oup.com | Acetonitrile + 0.1% Formic Acid nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile oup.com | Water + 4 mM Ammonium Formate nih.gov |
| Flow Rate | Not Specified | Not Specified, Isocratic Composition 9:1 (A:B) nih.gov |
For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) for the analyte and its internal standard, and then monitoring for a specific product ion that is formed after fragmentation in the collision cell. oup.com This process provides a high degree of specificity and sensitivity.
For tianeptine, the precursor ion is typically m/z 437 or 438.1. oup.comnih.gov Common product ions used for quantification and qualification are m/z 292 and m/z 228. oup.comnih.gov For this compound, the precursor ion would be shifted by +4 Da (or more depending on the exact labeling pattern) from the analyte, while the fragment ions may or may not be shifted, depending on where the deuterium atoms are located on the molecule. The selection of a stable fragment is crucial for a robust assay. acanthusresearch.com Instrument parameters such as collision energy and ion spray voltage are optimized to maximize the signal for these specific transitions. oup.comnih.gov
Table 2: Example MRM Transitions for Tianeptine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Designation |
|---|---|---|---|
| Tianeptine | 438.1 oup.com | 228.1 oup.com | Quantifier |
| 438.1 oup.com | 292.0 oup.com | Qualifier | |
| Tianeptine-d4 (Hypothetical) | 442.1 | 232.1 or 292.0 | Quantifier |
| 442.1 | 296.0 or 228.1 | Qualifier |
Note: Specific transitions for this compound depend on the exact labeling pattern and would be determined empirically during method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives
While LC-MS/MS is more common for a molecule like tianeptine, GC-MS analysis is also possible, though it typically requires a chemical derivatization step to increase the volatility and thermal stability of the analyte. soft-tox.orgjfda-online.com Tianeptine is thermally labile, meaning it can break down at the high temperatures used in a GC inlet. soft-tox.org Derivatization, often through silylation, converts polar functional groups (like the carboxylic acid and secondary amine in tianeptine) into less polar, more volatile derivatives. jfda-online.comoup.com
In this scenario, this compound would be derivatized alongside the non-labeled tianeptine. The resulting derivatized SIL internal standard would co-elute with the derivatized analyte and provide the same benefits of correcting for variability in the derivatization reaction, injection, and ionization process. jfda-online.com Research has shown that tianeptine can be detected by GC-MS after silylation with reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). oup.com A study on tianeptine metabolites in urine also utilized GC-MS, indicating its feasibility for related compounds. researchgate.net
Rigorous Validation of Analytical Methods for Research Matrices
Once an analytical method is developed, it must undergo rigorous validation to ensure it is reliable for its intended purpose. oup.comuantwerpen.be This involves assessing several key parameters to demonstrate that the method is accurate, precise, and specific for the quantification of the analyte in the biological matrix of interest (e.g., plasma, blood, urine). researchgate.netoup.com
Evaluation of Linearity and Dynamic Range for Quantitative Studies
A critical aspect of method validation is establishing the linearity and dynamic range. This is achieved by creating a calibration curve, which plots the response ratio (analyte peak area / internal standard peak area) against a series of known analyte concentrations. The method is considered linear over the range where this plot yields a straight line. nih.govresearchgate.net
Validation studies for tianeptine quantification have demonstrated linearity across wide concentration ranges, suitable for various research applications. For example, methods have been validated with linear ranges from 1.0 to 500.0 ng/mL in plasma and tissue, and from 20 to 1,000 µg/L in blood. researchgate.netresearchgate.net The quality of the fit of the calibration curve is typically assessed by the correlation coefficient (r²), which should ideally be very close to 1.0. nih.govresearchgate.net
Table 3: Reported Linearity Data from Tianeptine Method Validation Studies
| Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Rat Plasma & Perfusate | 1 - 2000 ng/mL | > 0.99 | nih.gov |
| Human Plasma & Brain Tissue | 1.0 - 500.0 ng/mL | Not Specified | researchgate.net |
| Sheep's Blood | 20 - 1000 µg/L | Not Specified | researchgate.net |
| Pharmaceutical Formulation | 10 - 100 ng/mL | Not Specified | researchgate.net |
Assessment of Precision, Accuracy, and Matrix Effects in Preclinical Samples
The validation of any bioanalytical method is critical to ensure its reliability for preclinical pharmacokinetic and toxicological studies. Using a stable isotope-labeled internal standard like Tianeptine-d4, which is synthesized from intermediates such as this compound, is paramount for achieving high-quality data. Tianeptine-d4 co-elutes with the non-labeled tianeptine analyte, allowing it to compensate for variations during sample processing and instrumental analysis, thereby enhancing precision and accuracy. science.gov
In the analysis of tianeptine in preclinical samples, such as rat plasma and brain tissue, the use of Tianeptine-d4 as an internal standard has been shown to yield excellent reproducibility and to minimize matrix effects. rsc.org The matrix effect is a significant challenge in bioanalysis, where endogenous components of a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. science.gov Because Tianeptine-d4 has nearly identical physicochemical properties to tianeptine, it experiences similar matrix effects, allowing for effective normalization of the analyte signal and thus more accurate measurement. rsc.org
Validation studies for methods employing Tianeptine-d4 are conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). rsc.orgresearchgate.net These validations assess key parameters including precision, accuracy, linearity, and stability. For the simultaneous quantification of tianeptine and its metabolites in rat plasma and brain tissue using Tianeptine-d4, methods have demonstrated high performance. rsc.orgresearchgate.net Reports indicate that such methods achieve a precision within a 15% relative standard deviation (RSD) and an accuracy within a 15% relative error (RE), which is a standard acceptance criterion for bioanalytical method validation. rsc.orgresearchgate.netresearchgate.net
The table below summarizes typical validation parameters reported for LC-MS/MS methods developed for tianeptine analysis in preclinical samples, illustrating the performance metrics that are assessed.
| Parameter | Matrix | Acceptance Criteria (Typical) | Reported Performance |
| Intra-day Precision (%RSD) | Rat Plasma, Brain Tissue | ≤ 15% | Meets criteria |
| Inter-day Precision (%RSD) | Rat Plasma, Brain Tissue | ≤ 15% | Meets criteria |
| Intra-day Accuracy (%RE) | Rat Plasma, Brain Tissue | Within ±15% | Meets criteria |
| Inter-day Accuracy (%RE) | Rat Plasma, Brain Tissue | Within ±15% | Meets criteria |
| Matrix Effect | Rat Plasma, Brain Tissue | IS-normalized factor close to 1 | Reduced due to IS rsc.org |
This table represents typical performance data for LC-MS/MS methods validated for tianeptine analysis in preclinical matrices using a stable isotope-labeled internal standard approach.
Considerations for Sample Preparation and Extraction Methodologies
The selection of an appropriate sample preparation and extraction methodology is critical for removing interferences from the biological matrix and concentrating the analyte before LC-MS/MS analysis. The amphoteric nature of tianeptine, possessing both acidic and basic functional groups, presents unique challenges for extraction. unitedchem.com An effective extraction method must provide high, consistent recovery for both the analyte and the internal standard, Tianeptine-d4.
Several extraction techniques are employed for the analysis of tianeptine in preclinical samples, with the choice depending on the matrix, required sensitivity, and sample throughput.
Liquid-Liquid Extraction (LLE): A one-step liquid-liquid extraction has been successfully developed for the simultaneous quantification of tianeptine and its metabolites from rat plasma and brain tissue homogenates. rsc.orgresearchgate.net This technique involves partitioning the analytes from the aqueous sample into an immiscible organic solvent. The selection of the organic solvent and the adjustment of the sample's pH are critical to ensure efficient extraction of the amphoteric tianeptine molecule. unitedchem.com
Solid-Phase Extraction (SPE): SPE is another powerful technique used for sample cleanup and concentration. It utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample, wash away interferences, and then elute the purified analyte. For tianeptine, reverse-phase SPE columns have demonstrated high extraction efficiencies. unitedchem.com This method can yield cleaner extracts compared to other techniques, which is beneficial for minimizing matrix effects and preserving the longevity of the analytical column. biointerfaceresearch.com
Protein Precipitation (PPT): This is often the simplest and fastest method for sample preparation, particularly for plasma samples. nih.gov It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma to denature and precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast, PPT provides minimal sample cleanup and may result in more significant matrix effects compared to LLE or SPE. nih.gov
The table below outlines the primary considerations for each extraction methodology when analyzing tianeptine in preclinical samples.
| Extraction Method | Principle | Advantages | Disadvantages | Preclinical Matrix Applicability |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases. | High recovery; cost-effective. | Can be labor-intensive; requires solvent optimization. | Plasma, Brain Tissue Homogenate rsc.org |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High selectivity; provides clean extracts; reduces matrix effects. biointerfaceresearch.com | Higher cost; requires method development for sorbent/solvent selection. | Plasma, Urine, Tissue Homogenates unitedchem.com |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent. | Fast; simple; high throughput. | Minimal cleanup; may lead to significant matrix effects and ion suppression. nih.gov | Plasma, Serum nih.govnih.gov |
Ultimately, the use of Tianeptine-d4 as an internal standard is a unifying factor across these methodologies. It is added to the preclinical sample prior to extraction and is subjected to the exact same procedures as the analyte, ensuring that any variability or loss during sample preparation is accounted for, leading to robust and accurate quantification. science.gov
Mechanistic Metabolic Studies Employing Tianeptine D4 Methyl Ester
Elucidation of Biotransformation Pathways in In Vitro Systems
In vitro systems are fundamental for initial metabolic profiling, offering a controlled environment to study enzymatic reactions without the complexities of a whole organism. Tianeptine-d4 Methyl Ester is an ideal candidate for these investigations, allowing for the precise mapping of its metabolic fate.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. While the parent compound, tianeptine (B1217405), is known to be primarily metabolized through β-oxidation rather than extensively by CYP enzymes, microsomal incubations are crucial to confirm this pathway for the methyl ester derivative and to identify any minor oxidative metabolites. nih.govwikipedia.org
In a typical experiment, this compound would be incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH. The reaction would be monitored over time, and samples analyzed to identify the disappearance of the parent compound and the appearance of metabolites. The stable deuterium (B1214612) label ensures that any detected compounds containing the d4-tag are unequivocally derived from the administered test article, minimizing ambiguity from potential matrix interferences.
Following microsomal incubation, metabolite identification is primarily conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The deuterium atoms on this compound create a predictable mass shift (+4 Da) compared to the unlabeled molecule, which simplifies the process of tracing the metabolic products in complex biological matrices. texilajournal.comclearsynth.com The first expected metabolic step for the methyl ester would be hydrolysis to the active carboxylic acid, Tianeptine-d4. Subsequently, this would follow the known major metabolic pathway of tianeptine, which is β-oxidation of the heptanoic acid side chain. nih.govdrugbank.comnih.gov
The primary metabolites expected from Tianeptine-d4 would be the pentanoic acid derivative (MC5-d4) and the propionic acid derivative (MC3-d4). nih.govacs.org The use of high-resolution mass spectrometry allows for the confirmation of these metabolites by comparing their mass spectra and fragmentation patterns against synthesized standards or predicted pathways.
The table below illustrates the expected mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) that would be monitored by mass spectrometry.
| Compound | Non-Deuterated [M+H]⁺ (m/z) | Deuterated [M+H]⁺ (m/z) | Expected Metabolic Origin |
| Tianeptine Methyl Ester | 451.15 | 455.17 | Parent Compound |
| Tianeptine | 437.13 | 441.16 | Product of ester hydrolysis |
| Tianeptine Metabolite MC5 | 409.10 | 413.13 | Product of first β-oxidation cycle of the Tianeptine side chain nih.govacs.org |
| Tianeptine Metabolite MC3 | 381.07 | 385.10 | Product of second β-oxidation cycle of the Tianeptine side chain nih.govacs.org |
Note: The exact position of the deuterium labels would influence the m/z of certain fragment ions, further aiding in structural elucidation.
Preclinical In Vivo Metabolic Fate Studies in Animal Models (e.g., Rodents)
Following in vitro characterization, preclinical studies in animal models such as rats are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system. nih.gov
In vivo studies involving the administration of this compound to rodents allow researchers to trace the metabolic fate of the compound under physiological conditions. After administration (e.g., oral or intravenous), biological samples are collected over a time course. The primary metabolic route for tianeptine in vivo is β-oxidation of its heptanoic acid side chain, with the parent drug accounting for less than 3% of the dose found in urine after 24 hours. nih.govnih.gov The major metabolites are the MC5 (pentanoic acid) and MC3 (propionic acid) analogs. nih.govnih.govacs.org It is anticipated that this compound, after hydrolysis to Tianeptine-d4, would follow this same pathway. The deuterium label acts as a stable, non-radioactive tracer, allowing for the confident identification of all drug-derived material in various tissues and excreta.
Analysis of different biological fluids provides a comprehensive picture of the drug's journey through the body. Studies on tianeptine in rats have quantified the parent drug and its active metabolite, MC5, in plasma and liver perfusate. nih.govresearchgate.net Urine analysis is critical for identifying excretory metabolites. nih.govkeystonelab.com Using this compound as the investigational compound, LC-MS/MS methods can be developed to quantify the parent ester, its hydrolyzed acid (Tianeptine-d4), and its key metabolites (MC5-d4, MC3-d4) in plasma, urine, and other tissues. nih.gov This allows for the determination of key pharmacokinetic parameters.
The table below presents known pharmacokinetic parameters for Tianeptine and its MC5 metabolite in rats following intravenous administration, which serves as a baseline for studies with deuterated analogs. nih.govresearchgate.net
| Parameter | Tianeptine (in Rats) | MC5 Metabolite (in Rats) | Significance in this compound Studies |
| Elimination Half-Life (t½) | 1.16 h | 7.53 h nih.govresearchgate.net | Comparing the t½ of the d4-labeled compounds can reveal kinetic isotope effects on metabolism and clearance. |
| Volume of Distribution at Steady State (Vss) | 2.03 L/kg nih.gov | N/A | Provides insight into the distribution of the drug throughout the body. |
| Systemic Clearance (CL) | 1.84 L/h/kg nih.gov | N/A | A lower clearance for the d4-analog compared to a non-deuterated version would indicate a significant deuterium kinetic isotope effect. nih.gov |
Quantifying Deuterium Kinetic Isotope Effects on Metabolic Stability and Clearance
One of the most powerful applications of deuteration in drug metabolism is the investigation of the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.govsemanticscholar.org
For this compound, if the deuterium atoms are placed at a metabolically active site on the heptanoic acid side chain, a KIE on the β-oxidation pathway may be observed. By comparing the rate of metabolism of this compound with its non-deuterated counterpart in parallel in vitro or in vivo experiments, the magnitude of the KIE can be quantified. plos.org
A significant KIE would manifest as increased metabolic stability (longer half-life) and reduced systemic clearance for the deuterated compound. nih.gov This information is mechanistically valuable, as it can confirm the rate-limiting step of metabolism and can be a strategy employed in drug design to create "metabolically protected" drugs with improved pharmacokinetic profiles. nih.gov
The following table provides a hypothetical comparison to illustrate how a deuterium KIE might be observed in experimental data.
| Parameter | Tianeptine Methyl Ester (Hypothetical) | This compound (Hypothetical) | Interpretation |
| In Vitro Half-Life (Microsomes) | 15 min | 30 min | The two-fold increase in half-life suggests that C-H bond cleavage at the deuterated position is at least partially rate-limiting in the microsomal metabolism. nih.gov |
| In Vivo Clearance (CL) | 1.8 L/h/kg | 1.2 L/h/kg | The lower in vivo clearance indicates that the metabolic pathway is slowed, leading to longer systemic exposure of the drug. nih.govsemanticscholar.org |
| KIE Value (kH/kD) | - | ~2.0 | A KIE value of approximately 2 would confirm a significant isotope effect on the metabolic pathway. |
Biochemical and Pharmacological Research Applications of Tianeptine D4 Methyl Ester
Utilization in In Vitro Receptor Binding Assays and Enzyme Interaction Studies
Tianeptine (B1217405) and its derivatives are known to interact with several key receptors in the central nervous system. While direct binding studies on Tianeptine-d4 Methyl Ester are not extensively detailed in available literature, the known targets of the parent compound, tianeptine, guide the application of its derivatives in research. Tianeptine is recognized as a full agonist at the μ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR). wikipedia.orgnih.gov Its therapeutic effects are also linked to the modulation of glutamate (B1630785) receptors, including NMDA and AMPA receptors. nih.govdrugbank.comnih.gov
In the context of in vitro studies, this compound serves as a critical analytical standard. Receptor binding assays, which are used to determine the affinity and selectivity of compounds for specific receptors, often employ techniques like radioligand binding assays or mass spectrometry. nih.gov In mass spectrometry-based assays, this compound can be used as an internal standard to accurately quantify the binding of the non-deuterated Tianeptine Methyl Ester to receptor preparations, correcting for variations in sample processing and instrument response.
Similarly, in studies of enzyme interactions, such as investigating the metabolism of tianeptine by cytochrome P450 enzymes, the deuterated form is essential for precise quantification in metabolic stability assays. nih.gov
Biophysical Investigations of Protein-Compound Interactions
Understanding how a compound interacts with proteins, such as plasma proteins, is fundamental to pharmacology, as these interactions significantly influence a drug's distribution and availability. scielo.brscispace.com Biophysical techniques are employed to characterize these binding events.
Fluorescence quenching is a powerful technique used to study the interaction between fluorescent molecules (like proteins containing tryptophan residues) and other compounds (quenchers). researchgate.net Studies on tianeptine esters' interaction with bovine serum albumin (BSA), a model protein for drug-binding studies, have revealed specific binding mechanisms. scielo.brscispace.com
When tianeptine esters are introduced to a solution of BSA, they cause a decrease in the protein's intrinsic fluorescence intensity. researchgate.net This quenching effect indicates a binding interaction. By analyzing the quenching data at different temperatures, the mechanism can be determined. For tianeptine esters, the Stern-Volmer constants (KSV), which quantify the efficiency of quenching, were observed to decrease with increasing temperature. scielo.br This trend is characteristic of a static quenching mechanism , where a non-fluorescent ground-state complex is formed between the protein and the compound. scielo.brplu.mx This is in contrast to the parent tianeptine, which exhibits dynamic quenching. scispace.com
The number of binding sites is approximately one, indicating a 1:1 interaction between BSA and the tianeptine ester molecules. researchgate.netplu.mx
Table 1: Fluorescence Quenching Data for Tianeptine Ester Derivatives with BSA
| Compound | Quenching Mechanism | Temperature Dependence of KSV | Binding Sites (n) |
|---|---|---|---|
| Tianeptine Esters | Static | Decreases with increasing temperature | ~1 |
| Tianeptine (Parent) | Dynamic | Increases with increasing temperature | 1-2 |
To visualize and understand the binding interaction at a molecular level, computational methods like molecular docking are employed. researchgate.net Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or protein.
For tianeptine esters, docking studies with BSA have shown a strong affinity for a specific location on the protein known as Sudlow's site II, which is located in subdomain IIIA. researchgate.netplu.mx This finding supports the experimental data from fluorescence quenching, reinforcing the hypothesis of a static quenching mechanism through complex formation. researchgate.net These computational models provide valuable insights into the specific amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.net
Application in Pharmacokinetic Modeling and Simulation for Preclinical Drug Discovery
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. Preclinical PK studies are vital for predicting a drug's behavior in humans. nih.gov this compound is particularly crucial in this area as an internal standard for bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The development of reliable PK models requires accurate measurement of the compound's concentration in biological matrices like plasma over time. nih.govnih.gov Due to its chemical similarity to the analyte (Tianeptine Methyl Ester) but different mass, this compound is the ideal internal standard. It behaves similarly during sample extraction and ionization but is distinguishable by the mass spectrometer, allowing for precise and accurate quantification of the non-deuterated compound. nih.gov
Table 2: Pharmacokinetic Parameters of Tianeptine in Rats (from IV administration)
| Parameter | Value | Description |
|---|---|---|
| Volume of Distribution (Vdss) | 2.03 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Systemic Clearance (CL) | 1.84 L/h/kg | The volume of plasma cleared of the drug per unit time. |
| Elimination Half-Life (t1/2) | 1.16 hours | The time required for the concentration of the drug in the body to be reduced by half. |
Data derived from studies on the parent compound, tianeptine, for which this compound would serve as an analytical standard. nih.govresearchgate.net
Tianeptine D4 Methyl Ester As a Certified Reference Material and Quality Control Standard
Development and Certification of Isotope-Labeled Reference Standards for Analytical Research
The development of isotope-labeled reference standards, such as Tianeptine-d4 Methyl Ester, is a meticulous process designed to ensure the highest level of accuracy and reliability in analytical measurements. These standards are essential tools in modern analytical chemistry, significantly enhancing the precision and reliability of various analytical measurements across fields like pharmaceutical research, environmental analysis, and biochemistry. musechem.com
Synthesis and Labeling: The process begins with the chemical synthesis of the target molecule, in this case, Tianeptine (B1217405) Methyl Ester. ijrpr.com During this synthesis, stable isotopes, most commonly deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are incorporated into the molecular structure. acanthusresearch.comhilarispublisher.com Deuterium labeling is frequently used due to its cost-effectiveness. acanthusresearch.comhilarispublisher.com The placement of these isotopic labels is critical; they must be in stable, non-exchangeable positions to prevent loss or replacement during analysis. acanthusresearch.comsigmaaldrich.com
Purification and Characterization: Following synthesis, the isotope-labeled compound undergoes rigorous purification to remove any unlabeled species or other impurities. waters.com The presence of unlabeled impurities can lead to artificially high analyte concentrations. waters.com The purified standard is then thoroughly characterized to confirm its chemical identity, isotopic enrichment, and chemical purity. This often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Certification Process: Certification of a reference material involves a metrologically valid procedure to determine one or more of its specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgnih.gov This process is often carried out by national metrology institutes or accredited reference material producers. nih.govisotope.com For isotopic reference materials, this includes determining the absolute isotope ratios and assessing measurement uncertainty. researchgate.net
Key Characteristics of a High-Quality Isotope-Labeled Standard:
| Characteristic | Importance |
|---|---|
| High Isotopic Purity | Minimizes interference from unlabeled analyte, ensuring accurate quantification. tandfonline.com |
| Chemical Purity | Reduces the presence of other related substances that could interfere with the analysis. |
| Stability of the Label | Ensures that the isotopic label does not exchange with protons from the solvent or matrix. acanthusresearch.com |
| Appropriate Mass Difference | A sufficient mass difference between the labeled standard and the analyte allows for clear differentiation in mass spectrometry. acanthusresearch.com |
Role in Impurity Profiling and Related Substances Analysis in Research Samples
Impurity profiling is a critical aspect of pharmaceutical research and development, aimed at identifying and quantifying impurities in drug substances and products. researchgate.net this compound, as a stable isotope-labeled internal standard, plays a vital role in the accurate analysis of impurities and related substances in research samples.
Accurate Quantification of Impurities: In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is highly recommended to ensure the quality of the data. tandfonline.com this compound is chemically identical to its unlabeled counterpart, Tianeptine Methyl Ester, but has a different mass due to the deuterium atoms. amazonaws.com This allows it to be distinguished by the mass spectrometer. amazonaws.com
By adding a known amount of this compound to a sample, it can serve as an internal standard to accurately quantify related substances and impurities. It co-elutes with the analyte of interest and experiences similar effects from the sample matrix, thereby compensating for variations in sample preparation, extraction efficiency, and instrument response. musechem.comwaters.comclearsynth.com This ensures that the final measurement accurately reflects the true concentration of the impurity in the original sample. musechem.com
Identification of Unknown Impurities: Isotope labeling can also aid in the structural elucidation of unknown impurities. By comparing the fragmentation patterns of the labeled standard and the unknown impurity in a mass spectrometer, researchers can gain insights into the structure of the impurity.
Common Impurities of Tianeptine: A study on the related compounds of Tianeptine Sodium identified several potential impurities, including:
Tia Alcohol
Tia Ketone
Tia Imine
Tia Methyl Ester ijrpr.com
The use of this compound as an internal standard would be invaluable in the precise quantification of these and other related substances during the analysis of Tianeptine samples.
Importance in Ensuring Data Integrity, Reproducibility, and Comparability Across Academic Studies
The use of certified reference materials like this compound is fundamental to ensuring the integrity, reproducibility, and comparability of data generated in academic research.
Data Integrity: Data integrity refers to the maintenance and assurance of the accuracy and consistency of data over its entire life-cycle. rjptonline.org In analytical research, this means producing reliable, trustworthy, and valid data. researchgate.net The use of a CRM provides a benchmark against which analytical methods can be validated and the accuracy of results can be assessed. nih.govaroscientific.com By using this compound, researchers can be confident in the accuracy of their quantitative measurements of tianeptine and its related compounds.
Reproducibility: Reproducibility is the ability of independent researchers to obtain the same or similar results when repeating an experiment. nih.gov It is a cornerstone of the scientific method, providing evidence that research findings are objective and reliable. nih.gov The use of well-characterized and certified reference materials is crucial for achieving reproducibility. researchgate.netplos.org When different laboratories use the same CRM, it helps to minimize variability in their results that could arise from differences in analytical methods or instrument calibration. researchgate.net This allows for more consistent and comparable data across different studies.
Comparability: For research findings to be built upon and compared across different studies and laboratories, the data must be comparable. researchgate.net Certified reference materials play a key role in establishing this comparability. By providing a common reference point, CRMs allow for the normalization of data from different sources, enabling meaningful comparisons and collaborations between research groups. This is particularly important in multi-site studies and for the development of robust scientific consensus.
The Role of Accreditation: Laboratories that produce and use certified reference materials often operate under quality management systems such as ISO/IEC 17025 ("General Requirements for the Competence of Testing and Calibration Laboratories") and ISO 17034 ("General Requirements for the Competence of Reference Material Producers"). isotope.com These accreditations ensure that the laboratory has the technical competence to produce precise and accurate data and follows international guidelines in the production and assignment of material property values. isotope.com
Future Directions and Emerging Research Avenues for Deuterated Tianeptine Derivatives
Advancements in High-Throughput Analytical Methodologies for Complex Matrices
The accurate quantification of drugs and their metabolites in complex biological matrices such as blood, plasma, and urine is fundamental to pharmacokinetic and toxicological studies. unitedchem.com High-throughput screening (HTS) environments, which are essential for modern drug discovery, demand analytical methods that are not only fast but also highly robust, precise, and accurate. nih.govscdiscoveries.comnih.gov The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comkcasbio.com
A deuterated derivative like Tianeptine-d4 Methyl Ester represents an ideal internal standard for the quantification of tianeptine's methyl ester metabolite or the parent drug after esterification. aptochem.com Because deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization in the mass spectrometer. aptochem.comtexilajournal.com This co-elution is crucial for compensating for variations in sample preparation, injection volume, and, most importantly, matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. kcasbio.com
The use of a deuterated internal standard like this compound can significantly enhance the performance of high-throughput assays by:
Improving Data Reliability: It corrects for sample-to-sample variability, leading to higher accuracy and precision in quantification. texilajournal.com
Increasing Assay Robustness: Methods are less susceptible to variations in matrix, reducing the need for extensive sample clean-up or re-analysis. kcasbio.comaptochem.com
Reducing Method Development Time: The reliability of SIL internal standards can streamline the validation process for new analytical methods. kcasbio.com
Enhancing Throughput: Increased robustness leads to lower rates of sample rejection, a critical factor in large-scale screening campaigns. aptochem.com
The development of analytical methods for tianeptine (B1217405) can be challenging due to its amphoteric nature, which can lead to low recovery during extraction procedures. unitedchem.com By employing this compound as an internal standard, researchers can develop more reliable and high-throughput LC-MS/MS methods to accurately study the pharmacokinetics of tianeptine and its metabolites in diverse and complex biological samples.
| Characteristic | Advantage in High-Throughput Analysis | Reference |
|---|---|---|
| Near-identical Physicochemical Properties | Ensures co-elution with the analyte, providing the most accurate correction for analytical variability. | aptochem.com |
| High Isotopic Purity | Minimizes "cross-talk" or signal interference between the analyte and the internal standard. | aptochem.com |
| Appropriate Mass Difference (≥ 3 amu) | Prevents isotopic overlap from the natural abundance of 13C in the analyte, ensuring distinct mass signals. | aptochem.com |
| Metabolic Stability of Deuterium (B1214612) Labels | Ensures the internal standard does not lose its deuterium atoms during sample processing, maintaining its mass difference. | scispace.com |
| Compensation for Matrix Effects | Corrects for ionization suppression or enhancement, a major challenge in complex matrices like plasma and urine. | kcasbio.com |
Potential for Novel Tracer Applications in Preclinical Imaging Studies
Preclinical imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful, non-invasive tools used in drug development to visualize and quantify physiological processes in living subjects. nih.gov These technologies rely on tracers—biologically active molecules labeled with a radioisotope—to study drug distribution, target engagement, and pharmacodynamics in real-time. nih.gov While this compound is a stable, non-radioactive compound, deuterated derivatives are emerging as critical precursors in the development of next-generation radiotracers. nih.govresearchgate.net
The metabolic stability of a PET tracer is paramount for successful imaging. If a tracer is rapidly metabolized, the resulting radiometabolites can either fail to reach the target or cross the blood-brain barrier and generate confounding signals, complicating image analysis. nih.gov Deuteration at a site of metabolic attack can slow or block metabolism through the kinetic isotope effect, thereby enhancing the in-vivo stability of the tracer. researchgate.net For instance, a deuterated analogue of a choline-based PET tracer, D4-[18F]FCH, demonstrated greater in vivo stability and improved sensitivity for tumor imaging. nih.gov
A derivative like this compound could serve as a key precursor for a novel PET ligand targeting the neuroreceptors tianeptine interacts with, such as the mu-opioid receptor (MOR) or glutamate (B1630785) receptors. nih.govnih.gov The methyl ester group, for example, could be a site for radiolabeling with Carbon-11 ([11C]), a common positron-emitting isotope. radiopaedia.org A potential development pathway could involve:
Synthesizing a deuterated tianeptine precursor to enhance metabolic stability.
Radiolabeling the precursor with a positron-emitting isotope like 11C or 18F to create a novel PET tracer.
Utilizing the tracer in preclinical PET studies to non-invasively investigate tianeptine's binding to MORs in the brain, measure receptor occupancy at different doses, and explore its effects on glutamatergic pathways.
Another emerging field is Deuterium Metabolic Imaging (DMI), a non-invasive magnetic resonance spectroscopy (MRS) technique that tracks the fate of deuterium-labeled substrates in vivo. isotope.com This approach allows researchers to measure metabolic flux through specific pathways. While still an exploratory area for this compound, a deuterated tianeptine derivative could potentially be used to trace its own metabolic pathways and their downstream effects non-invasively.
| Advantage | Impact on Preclinical Imaging Studies | Reference |
|---|---|---|
| Enhanced Metabolic Stability | Reduces formation of radiometabolites, leading to lower background signal and clearer images. | researchgate.net |
| Improved Pharmacokinetics | Increases tracer delivery to the target tissue (e.g., brain) and optimizes residence time for imaging. | nih.gov |
| Simplified Quantitative Modeling | Reduces the complexity of pharmacokinetic models needed to analyze imaging data, improving the accuracy of target quantification. | nih.gov |
| Higher Image Quality and Sensitivity | Provides a better signal-to-noise ratio, enabling more sensitive detection of target receptors or enzymes. | nih.gov |
Integration with Systems Biology and Computational Pharmacology Approaches for Mechanistic Insights
Systems biology and computational pharmacology are interdisciplinary fields that use mathematical modeling and computer simulations to understand the complex interactions within biological systems and to predict drug effects. These approaches are essential for unraveling the multifaceted mechanism of action of drugs like tianeptine, which modulates multiple targets, including the glutamatergic and opioidergic systems, and influences neuroplasticity. nih.govnih.govelsevier.es
The predictive power of any computational model is highly dependent on the quality and precision of the experimental data used to build and validate it. Stable isotope-labeled compounds like this compound are invaluable for generating the high-quality pharmacokinetic (PK) and pharmacodynamic (PD) data required for robust modeling. metsol.com By using a deuterated tracer, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of tianeptine and its metabolites without ambiguity, providing accurate parameters for PK/PD models. nih.gov
Furthermore, deuterated compounds are powerful tools for metabolic flux analysis (MFA), a technique used to quantify the rates of reactions in a metabolic network. researchgate.netnih.govmdpi.com By administering a deuterated substrate and tracking the incorporation of deuterium into downstream metabolites, MFA can provide a dynamic snapshot of cellular metabolism. researchgate.net In the context of tianeptine, this could be applied to:
Quantify Metabolic Pathways: Precisely measure the rates of tianeptine metabolism via its primary β-oxidation pathway. nih.gov
Elucidate Drug-Metabolism Interactions: Understand how tianeptine alters central energy metabolism or neurotransmitter synthesis pathways in the brain.
Inform Systems-Level Models: The quantitative flux data can be integrated into large-scale systems biology models to simulate how tianeptine's effects on cellular metabolism translate into changes in neuronal signaling and neuroplasticity, providing deeper mechanistic insights. researchgate.net
The integration of data from studies using this compound with computational models can help bridge the gap between molecular drug action and physiological response, ultimately leading to a more comprehensive understanding of tianeptine's unique therapeutic profile.
| Data Type from Deuterated Tracer Study | Application in Systems Biology/Computational Pharmacology | Reference |
|---|---|---|
| Precise Pharmacokinetic (PK) Profiles | Develop and validate high-confidence PK/PD models to predict drug exposure and response. | metsol.com |
| Metabolite Identification and Quantification | Map metabolic pathways and quantify the formation rates of active metabolites for inclusion in mechanistic models. | nih.gov |
| Metabolic Flux Analysis (MFA) Data | Quantify changes in cellular metabolic networks in response to the drug, providing input for systems-level models. | researchgate.netresearchgate.net |
| Receptor Occupancy Measurements (from PET) | Link drug concentration in plasma and tissue to target engagement, a key component of PK/PD modeling. | nih.gov |
Q & A
Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices, and how should they be validated?
- Approach : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Validate using parameters from ICH guidelines (linearity, precision, accuracy, limit of detection) .
- Data Interpretation : Compare retention times and fragmentation patterns with non-deuterated analogs to confirm specificity .
Q. How can researchers ensure reproducibility in stability studies of this compound under varying pH and temperature conditions?
- Protocol : Design accelerated stability studies using factorial designs to assess degradation kinetics. Include triplicate samples and control groups to account for batch variability .
- Statistical Analysis : Apply ANOVA to identify significant degradation factors (e.g., pH > temperature) and calculate confidence intervals for shelf-life predictions .
Advanced Research Questions
Q. How should contradictory pharmacokinetic data for this compound be resolved when comparing in vitro and in vivo models?
- Conflict Resolution Framework :
Verify analytical method consistency across studies (e.g., extraction efficiency, matrix effects) .
Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in absorption/metabolism rates between models .
Conduct cross-validation experiments with radiolabeled analogs to trace distribution discrepancies .
Q. What statistical strategies are optimal for analyzing batch-to-batch variability in deuterated compound synthesis?
- Design : Implement a nested ANOVA to separate variability sources (e.g., operator technique vs. raw material quality) .
- Mitigation : Apply process capability indices (Cp, Cpk) to quantify synthesis consistency and refine quality control thresholds .
Q. What ethical considerations arise when using this compound in longitudinal neuropharmacology studies?
- Ethical Framework :
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific merit with animal welfare .
- Include justification for deuterium use in protocols (e.g., reduced metabolite interference vs. isotopic toxicity risks) .
Q. How can cross-disciplinary approaches enhance the development of this compound as a neurochemical tracer?
- Integration Strategies :
- Collaborate with computational chemists to predict deuterium isotope effects on blood-brain barrier permeability .
- Combine microdialysis with positron emission tomography (PET) to validate tracer kinetics in real-time .
Methodological Best Practices
- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including raw data deposition in supplementary materials .
- Conflict Documentation : Use standardized tables to log data inconsistencies, proposed hypotheses, and resolution pathways (Example Table 1) .
Q. Table 1. Framework for Resolving Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
